molecular formula C26H22F3N3O B11407970 4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No.: B11407970
M. Wt: 449.5 g/mol
InChI Key: GWGSPMHEJJYNKD-UHFFFAOYSA-N
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Description

4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves multiple steps. One common approach is the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dimethyl sulfoxide, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield N-oxides, while reduction of a nitro group can yield an amine .

Scientific Research Applications

4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity, while the trifluoromethyl group can enhance the compound’s binding affinity and selectivity . The pyrrolidinone ring may also contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is unique due to the combination of its structural features, which confer specific biological activities and potential therapeutic applications. The presence of the trifluoromethyl group enhances its binding affinity and selectivity, making it a promising candidate for drug development .

Properties

Molecular Formula

C26H22F3N3O

Molecular Weight

449.5 g/mol

IUPAC Name

4-[1-(2-phenylethyl)benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C26H22F3N3O/c27-26(28,29)20-9-6-10-21(16-20)32-17-19(15-24(32)33)25-30-22-11-4-5-12-23(22)31(25)14-13-18-7-2-1-3-8-18/h1-12,16,19H,13-15,17H2

InChI Key

GWGSPMHEJJYNKD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C3=NC4=CC=CC=C4N3CCC5=CC=CC=C5

Origin of Product

United States

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